An In-depth Technical Guide to 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS 83548-61-2)
An In-depth Technical Guide to 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS 83548-61-2)
This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, potential mechanisms of action, and the broader context of the thieno[2,3-d]pyrimidine scaffold as a privileged structure in modern pharmacology.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Motif in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine, the fundamental building block of nucleic acids.[1] This structural analogy to endogenous molecules has rendered the thieno[2,3-d]pyrimidine scaffold a highly versatile and promising framework in the design of novel therapeutics.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[2]
The planar and aromatic nature of the thieno[2,3-d]pyrimidine system allows for effective interaction with various biological targets, particularly the ATP-binding sites of protein kinases.[3][4] The ability to readily introduce a variety of substituents at different positions of the fused ring system provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, optimizing their potency, selectivity, and pharmacokinetic profiles.
4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine (CAS 83548-61-2) is a specific derivative of this important class of compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries. The methyl group at the 2-position and the phenyl group at the 5-position contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding to target proteins.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| CAS Number | 83548-61-2 | [5] |
| Molecular Formula | C₁₃H₉ClN₂S | [5] |
| Molecular Weight | 260.74 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Synthesis and Mechanistic Rationale
The synthesis of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The overall strategy involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, the introduction of the chloro substituent.
A plausible and efficient synthetic route is outlined below. This pathway is designed based on analogous transformations reported in the literature for similar thieno[2,3-d]pyrimidine derivatives.
Caption: Proposed synthetic workflow for 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-3-cyano-4-methyl-5-phenylthiophene (Gewald Reaction)
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[6][7] It proceeds via an initial Knoevenagel condensation between a ketone (or aldehyde) and an active methylene compound (in this case, a nitrile), followed by the addition of elemental sulfur and subsequent cyclization.
-
Materials: Phenylacetonitrile, Acetone, Elemental Sulfur, Morpholine, Ethanol.
-
Procedure:
-
To a stirred solution of phenylacetonitrile (1 equivalent) and acetone (1.2 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (0.5 equivalents) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-3-cyano-4-methyl-5-phenylthiophene.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Causality: The use of a base like morpholine is crucial to catalyze the initial Knoevenagel condensation. The subsequent heating provides the necessary energy for the addition of sulfur and the intramolecular cyclization to form the stable thiophene ring.
Step 2: Synthesis of 2-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
The formation of the pyrimidine ring is achieved by the cyclization of the 2-aminothiophene intermediate with a suitable one-carbon synthon. Acetic anhydride serves as both the reactant and the solvent in this transformation.
-
Materials: 2-Amino-3-cyano-4-methyl-5-phenylthiophene, Acetic Anhydride.
-
Procedure:
-
A mixture of 2-amino-3-cyano-4-methyl-5-phenylthiophene (1 equivalent) and an excess of acetic anhydride is heated to reflux for 3-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, collected by filtration, and washed with ether to give the crude 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Causality: The amino group of the thiophene attacks one of the carbonyl carbons of acetic anhydride, followed by an intramolecular cyclization where the nitrogen of the cyano group attacks the newly formed amide carbonyl. Tautomerization of the resulting intermediate leads to the stable pyrimidinone ring.
Step 3: Synthesis of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine
The final step is the chlorination of the pyrimidinone, which converts the hydroxyl group of the tautomeric form into a chloro group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8]
-
Materials: 2-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).
-
Procedure:
-
A mixture of 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride is treated with a catalytic amount of DMF.
-
The reaction mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine.
-
Causality: POCl₃ is a strong dehydrating and chlorinating agent. The catalytic amount of DMF forms a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination of the pyrimidinone.
Biological Activity and Potential Applications
While specific biological data for 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine is not extensively reported in publicly available literature, the thieno[2,3-d]pyrimidine scaffold is well-established as a source of potent bioactive molecules. The primary application of this class of compounds is in the field of oncology, particularly as kinase inhibitors.
Kinase Inhibition
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Caption: General mechanism of kinase inhibition by thieno[2,3-d]pyrimidine derivatives.
The table below summarizes the inhibitory activities of some representative thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data provides a valuable context for the potential bioactivity of 4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine.
| Compound Structure | Target Kinase/Cell Line | IC₅₀ (µM) | Reference |
| Substituted thieno[2,3-d]pyrimidine | VEGFR-2 | 0.0357 | [4] |
| 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.065 | [3] |
| 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.008 | [3] |
| Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 0.19 | [11] |
| Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine derivative | HEPG-2 (Liver Cancer) | 1.29 | [11] |
Other Potential Applications
Beyond kinase inhibition, thieno[2,3-d]pyrimidines have been investigated for a range of other therapeutic applications:
-
Antimicrobial Agents: The structural similarity to purines suggests that these compounds could interfere with nucleic acid synthesis in microorganisms.
-
Anti-inflammatory Agents: Inhibition of inflammatory signaling pathways has been observed for some derivatives.
-
Central Nervous System (CNS) Agents: Modulation of receptors and enzymes in the CNS has been reported, indicating potential for treating neurological disorders.
Future Directions and Conclusion
4-Chloro-2-methyl-5-phenylthieno[2,3-d]pyrimidine is a valuable chemical entity with significant potential for further exploration in drug discovery. The synthetic route outlined in this guide provides a robust and scalable method for its preparation. The 4-chloro substituent serves as a versatile handle for the synthesis of a diverse library of derivatives through nucleophilic aromatic substitution reactions.
Future research should focus on the synthesis and biological evaluation of novel analogs derived from this core structure. Systematic modification of the substituents at the 2, 4, and 5-positions will likely yield compounds with improved potency and selectivity for specific biological targets. In particular, the exploration of its kinase inhibitory profile against a broad panel of kinases is a promising avenue for the discovery of novel anticancer agents.
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